molecular formula C22H25Cl2N3O5S B7699030 N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No. B7699030
M. Wt: 514.4 g/mol
InChI Key: CTDJMXVXLNVMID-UHFFFAOYSA-N
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Description

The compound “N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, known for its stability due to resonance . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . Sulfonamides are known for their use in some types of drugs, including some antibiotics .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various substituents (the benzyl group, the dichloro groups, and the sulfonamide group) add complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution reactions . The sulfonamide group could participate in reactions typical for amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzene ring could contribute to the compound’s stability and potentially its solubility in organic solvents . The dichloro groups could make the compound more dense than similar compounds without halogens.

properties

IUPAC Name

ethyl 4-[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O5S/c1-2-32-22(29)26-12-10-25(11-13-26)21(28)16-27(15-17-6-4-3-5-7-17)33(30,31)20-14-18(23)8-9-19(20)24/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDJMXVXLNVMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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